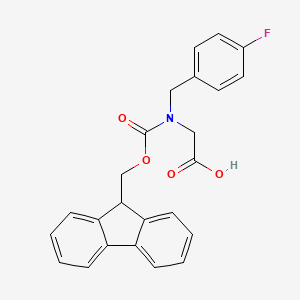

N-Fmoc-4-fluorobenzyl-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-4-fluorobenzyl-glycine is a compound with the chemical formula C24H20FNO4 and a molecular weight of 405.42 g/mol . It is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a fluorine atom at the para position . This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Fmoc-4-fluorobenzyl-glycine can be synthesized through several methods. One common method involves the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with glycine to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) techniques . This method allows for the efficient and scalable production of peptides and their derivatives. The Fmoc group is used as a temporary protecting group for the amino terminus, which can be removed under mild basic conditions without affecting the peptide chain .

Análisis De Reacciones Químicas

Types of Reactions

N-Fmoc-4-fluorobenzyl-glycine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom on the benzyl group.

Major Products Formed

Fmoc Deprotection: The major product is the free amino group of glycine.

Substitution Reactions: Depending on the nucleophile used, various substituted benzyl-glycine derivatives can be formed.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role in Peptide Construction:

N-Fmoc-4-fluorobenzyl-glycine serves as a valuable building block in the synthesis of peptides. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences. The incorporation of fluorinated amino acids like this compound can enhance the stability and bioactivity of peptides.

Case Study:

Research has demonstrated that peptides synthesized with this compound exhibit improved metabolic stability compared to their non-fluorinated counterparts. This is particularly important for therapeutic applications where prolonged action is desired.

Medicinal Chemistry

Enhanced Biological Activity:

The presence of the fluorine atom in this compound can significantly alter the pharmacokinetic properties of peptides. Fluorinated compounds are known to exhibit enhanced binding affinities to biological targets, which can lead to improved efficacy as therapeutic agents.

Applications in Drug Design:

Fluorinated amino acids have been explored for their potential to develop drugs targeting various diseases, including cancer and metabolic disorders. The incorporation of this compound into peptide structures can lead to compounds with better selectivity and reduced side effects.

Biological Interaction Studies

Binding Affinity Research:

Studies focusing on the interaction of this compound with biological receptors have shown that fluorinated amino acids can influence peptide conformation and stability, thereby affecting their binding properties.

Example Findings:

Experimental data indicate that peptides containing this compound demonstrate altered binding kinetics with specific receptors, which can be pivotal in designing targeted therapies.

Comparison with Other Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated amino acids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Fmoc-glycine | Basic glycine structure with Fmoc | Widely used as a standard building block |

| N-Boc-4-fluorobenzyl-glycine | 4-Fluorobenzyl group with Boc protection | More stable under acidic conditions |

| N-Fmoc-phenylalanine | Aromatic side chain with Fmoc | Enhanced aromatic interactions |

| N-Fmoc-(S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid | Complex structure with multiple fluorine atoms | Potential for unique biological activity |

Mecanismo De Acción

The mechanism of action of N-Fmoc-4-fluorobenzyl-glycine primarily involves its role as a protected amino acid in peptide synthesis . The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions to reveal the free amino group . This allows for the sequential addition of amino acids to form peptides .

Comparación Con Compuestos Similares

N-Fmoc-4-fluorobenzyl-glycine can be compared with other Fmoc-protected amino acids such as:

N-Fmoc-glycine: Similar in structure but lacks the fluorine substitution on the benzyl group.

N-Fmoc-4-chlorobenzyl-glycine: Similar structure but with a chlorine atom instead of fluorine.

N-Fmoc-4-methylbenzyl-glycine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis .

Actividad Biológica

N-Fmoc-4-fluorobenzyl-glycine is a fluorinated amino acid derivative that has garnered attention in peptide synthesis and medicinal chemistry due to its unique properties. This article delves into its biological activity, synthesis, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of glycine, with a 4-fluorobenzyl moiety linked to the carboxylic acid. Its molecular formula is C24H22FNO4, and it has a molecular weight of approximately 415.44 g/mol. This structure not only imparts stability but also allows for specific interactions in biological systems, making it an attractive candidate for various applications.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Glycine : The amino group of glycine is protected using Fmoc-Cl in the presence of a base such as sodium bicarbonate.

- Coupling Reaction : The 4-fluorobenzyl group is introduced via coupling reactions, often utilizing standard peptide coupling reagents like EDC or DIC.

Biological Activity

The biological activity of this compound is primarily explored within the context of peptide synthesis and its incorporation into bioactive peptides. Some key aspects include:

- Peptide Synthesis : The Fmoc group serves as a removable protecting group during solid-phase peptide synthesis (SPPS), facilitating the stepwise assembly of peptides.

- Fluorine's Role : The introduction of fluorine enhances the pharmacokinetic properties of peptides, potentially improving their stability and bioavailability.

Case Studies

- Peptide-Based Drug Development : Research has shown that peptides containing fluorinated amino acids exhibit improved resistance to enzymatic degradation, which is crucial for therapeutic applications. For instance, studies involving fluorinated peptides have demonstrated enhanced binding affinity to target receptors compared to their non-fluorinated counterparts.

- Antimicrobial Activity : Recent investigations into fluorinated compounds have indicated potential antimicrobial properties. For example, derivatives containing the 4-fluorobenzyl moiety have been evaluated for their inhibitory effects on various bacterial strains, showcasing promising results in enhancing antimicrobial potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Fmoc-Glycine | Standard Fmoc-protected glycine | Basic peptide synthesis |

| N-Fmoc-Phenylalanine | Aromatic side chain | Enhanced binding in receptor studies |

| This compound | Fluorinated side chain | Improved stability and antimicrobial activity |

This compound stands out due to its unique fluorinated structure, which can modulate biological interactions more effectively than other standard Fmoc-protected amino acids.

The primary mechanism by which this compound exerts its biological effects involves:

- Protection and Release : The Fmoc group protects the amino functionality during peptide assembly, allowing for selective deprotection under basic conditions (e.g., using piperidine). This controlled release facilitates the formation of desired peptide structures while minimizing side reactions.

- Fluorine-Induced Modulation : The presence of fluorine can influence hydrogen bonding and hydrophobic interactions within peptide structures, potentially altering their conformation and interaction with biological targets.

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHRUDSAOCPRKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.